methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
The primary targets of methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other molecules or ions that can interact with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. One method involves the use of 2,4,4-trimethoxybutan-1-amine and a carboxylic acid under acid-mediated conditions to form the pyrrole ring . The reaction is carried out under reflux conditions, which helps in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Methyl 5-carboxy-2-methyl-1H-pyrrole-3-carboxylate.
Reduction: Methyl 5-hydroxymethyl-2-methyl-1H-pyrrole-3-carboxylate.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:
Methyl 5-formyl-1H-pyrrole-2-carboxylate: Similar structure but lacks the methyl group at the 2-position.
Methyl 5-carboxy-2-methyl-1H-pyrrole-3-carboxylate: Oxidized form of the original compound.
Methyl 5-hydroxymethyl-2-methyl-1H-pyrrole-3-carboxylate: Reduced form of the original compound.
Properties
IUPAC Name |
methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-7(8(11)12-2)3-6(4-10)9-5/h3-4,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNBEVLWXLNEGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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